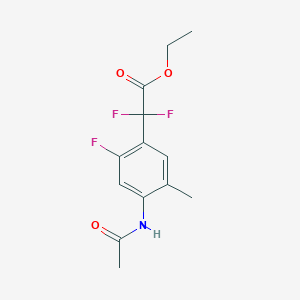

Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate

Beschreibung

Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate is a fluorinated aromatic ester with a complex substitution pattern. Its structure features a phenyl ring substituted with an acetamido group at position 4, a fluorine atom at position 2, and a methyl group at position 3. The difluoroacetate moiety is esterified with an ethyl group, contributing to its lipophilicity and stability.

Eigenschaften

Molekularformel |

C13H14F3NO3 |

|---|---|

Molekulargewicht |

289.25 g/mol |

IUPAC-Name |

ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate |

InChI |

InChI=1S/C13H14F3NO3/c1-4-20-12(19)13(15,16)9-5-7(2)11(6-10(9)14)17-8(3)18/h5-6H,4H2,1-3H3,(H,17,18) |

InChI-Schlüssel |

QKHCRCMUSZLTQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C1=C(C=C(C(=C1)C)NC(=O)C)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Synthesis of Fluorinated Aromatic Precursors

Starting Material:

Commonly, the synthesis begins with commercially available 2-aminophenol derivatives or phenol-based compounds bearing methyl groups at the 5-position.

Reaction:

Electrophilic aromatic substitution (nitration or halogenation) introduces functional groups at specific positions, often under controlled temperature conditions to favor para substitution.

Typical Reagents & Conditions:

- Nitration with a mixture of nitric acid and sulfuric acid, followed by reduction of nitro groups to amino groups using catalytic hydrogenation.

Step 3: Acetamido and Methyl Group Incorporation

Acetylation:

The amino group is acetylated using acetic anhydride or acetyl chloride under basic or neutral conditions, yielding the acetamido derivative.

Methylation:

The methyl group at the 5-position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- Acetylation: Room temperature, inert atmosphere.

- Methylation: Elevated temperature, polar aprotic solvents like acetone or dimethylformamide.

Step 4: Fluorination at Specific Positions

Further fluorination steps may be performed to introduce fluorine atoms at the 2-position and other targeted locations using fluorinating agents like DAST, under controlled conditions to prevent over-fluorination or side reactions.

Step 5: Esterification to Form Ethyl Ester

Reaction:

The carboxylic acid intermediate is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reflux in ethanol solvent.

- Continuous removal of water to drive the reaction to completion.

Outcome:

Formation of the ethyl ester, Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate .

Industrial-Scale Synthesis

Large-scale production adapts laboratory methods with process optimizations:

- Solvent selection : Use of environmentally benign solvents like ethyl acetate or ethanol.

- Reaction monitoring : In-line spectroscopic methods (e.g., IR, NMR) to optimize reaction endpoints.

- Purification : Recrystallization, chromatography, or distillation to achieve pharmaceutical-grade purity.

The patent literature indicates a focus on maximizing yield while minimizing by-products, with process parameters tailored for commercial manufacturing.

Data Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Aromatic substitution | Nitric acid, sulfuric acid | Controlled temperature | Para substitution on phenol |

| 2 | Fluorination | DAST, Selectfluor | -20°C to 0°C | Regioselective fluorination |

| 3 | Acetylation | Acetic anhydride | Room temp, inert | Acetamido formation |

| 4 | Methylation | Methyl iodide, K₂CO₃ | Elevated temp | Methyl group addition |

| 5 | Esterification | Ethanol, sulfuric acid | Reflux | Ethyl ester formation |

Notes and Recommendations

- Reaction Control: Precise temperature and reagent stoichiometry are critical to avoid over-fluorination or side reactions.

- Purification: Use of chromatography or recrystallization ensures high purity, essential for pharmaceutical applications.

- Safety Precautions: Fluorinating agents like DAST are highly reactive and require specialized handling.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorine atoms and acetamido group play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Functional Differences

- Solubility : The acetamido group in the target compound improves aqueous solubility compared to purely halogenated analogs (e.g., dichloro or bromo derivatives) .

- Electron Effects : Fluorine and chlorine substituents are electron-withdrawing, but the acetamido group introduces electron-donating resonance effects, altering reactivity in nucleophilic or electrophilic reactions.

Research Findings and Limitations

- Gaps in Data : Specific biological or catalytic data for Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate are absent in the provided evidence. Comparative studies with analogs suggest that substituent variations significantly alter activity, but experimental validation is needed.

- Contradictions : While halogenated derivatives prioritize lipophilicity, the target compound’s acetamido group introduces polarity, creating a trade-off between membrane permeability and solubility .

Biologische Aktivität

Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C13H14F3NO3

- Molar Mass : 289.25 g/mol

- Appearance : Typically presented as a crystalline solid.

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with specific biological targets. The presence of the acetamido group may enhance its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Biological Activities

-

Anticancer Activity

- Recent studies have demonstrated that Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate exhibits significant anticancer properties. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Induction of apoptosis A549 (Lung) 15.3 Cell cycle arrest HeLa (Cervical) 10.8 Inhibition of mitochondrial respiration -

Anti-inflammatory Effects

- Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate has shown promise in reducing inflammation in animal models of arthritis. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases.

-

Antimicrobial Activity

- Preliminary studies indicate that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Case Study 2: Anti-inflammatory Potential

In an experimental model of rheumatoid arthritis, treatment with Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate resulted in decreased joint swelling and pain scores. Histological analysis revealed reduced synovial inflammation and cartilage degradation.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., acetamido vs. methylphenyl groups). For example, the ethyl ester moiety shows a quartet at δ ~4.1–4.3 ppm (J = 7 Hz) and a triplet at δ ~1.2 ppm .

- X-ray Diffraction : Resolves stereochemical ambiguities. A related fluorophenylacetamide structure was solved using single-crystal X-ray analysis, confirming dihedral angles between aromatic rings (e.g., 85.2° for fluorophenyl-thiazole systems) .

Q. Advanced

- DFT Calculations : Validate experimental NMR/X-ray data by modeling electronic environments. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., F···H contacts in crystal packing) .

- Mass Spectrometry (HRMS) : Confirms molecular formula accuracy, particularly for fluorine-rich compounds where isotopic patterns are distinct.

How can computational methods optimize the design of fluorinated analogs?

Advanced

Density Functional Theory (DFT) predicts regioselectivity in electrophilic substitutions. For example, fluorine’s electron-withdrawing effect directs acetamido group placement on the phenyl ring, favoring para-substitution in polar solvents . Molecular docking studies further assess bioactivity; fluorinated pyridines in related compounds show enhanced binding to kinase targets due to hydrophobic and dipole interactions .

What safety protocols are essential when handling ethyl difluoroacetate intermediates?

Q. Basic

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Quench reactive intermediates (e.g., NaBH₄ residues) with isopropanol before aqueous disposal .

- Storage : Keep ethyl difluoroacetate derivatives under nitrogen at –20°C to prevent hydrolysis .

Why might catalytic hydrogenation fail for certain fluorinated substrates, and how is this addressed?

Advanced

Fluorine’s strong C–F bond resists hydrogenolysis, requiring tailored catalysts. Ru/ZrO₂·xH₂O outperforms Pd/C in hydrogenating difluoroacetates due to its tolerance for steric hindrance and fluorine’s electronegativity . Pre-reduction of aromatic nitro groups (e.g., using Fe/NH₄Cl) is often necessary to avoid catalyst poisoning .

What role do fluorinated synthons play in fragment-based drug discovery?

Advanced

Fluorine enhances metabolic stability and bioavailability. Ethyl 2-(4-acetamido-2-fluoro-5-methylphenyl)-2,2-difluoroacetate serves as a precursor for kinase inhibitors, where the difluoroacetate group mimics phosphate moieties in ATP-binding pockets . Fragment screening libraries prioritize such compounds for their balanced lipophilicity (LogP ~0.8–1.2) and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.